molecular formula C25H25NO2 B6501851 N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide CAS No. 1396676-90-6

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide

Cat. No.: B6501851
CAS No.: 1396676-90-6
M. Wt: 371.5 g/mol
InChI Key: HGMGFMCBLQOJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide is a synthetic organic compound featuring a dihydroindenyl core substituted with a hydroxyl group and a diphenylpropanamide moiety. These features are often leveraged in drug design for modulating target binding, solubility, and metabolic stability .

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c27-24(26-18-25(28)16-15-21-13-7-8-14-23(21)25)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22,28H,15-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMGFMCBLQOJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group. The diphenylpropanamide moiety can be introduced through a subsequent amide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted derivatives with various functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituents on the propanamide backbone or the indenyl/dihydroindenyl group . Key examples include:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Key Functional Groups Biological/Physical Notes
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole ring at para-phenyl position 417.5 Diphenylpropanamide, benzimidazole Enhanced π-π stacking potential; likely CNS activity due to benzimidazole’s prevalence in neuromodulators .
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole heterocycle ~393.4 (estimated) Diphenylpropanamide, benzothiazole Benzothiazole’s electron-withdrawing nature may alter UV absorption spectra .
N-(2,3-Dihydro-1H-inden-5-yl)-3-(4-phenylpiperazinyl)propanamide Piperazinyl group at propanamide terminus 336.91 (hydrochloride) Dihydroindenyl, piperazine Piperazine enhances solubility; potential serotonin receptor modulation .
N-(4-Substituted phenyl)-2,3-diphenylpropanamide derivatives Varied para-substituents (e.g., -NO₂, -Cl) ~350–400 Diphenylpropanamide, substituted aryl Substituents significantly affect UV absorption via solvatochromic effects .
Key Observations:
  • Diphenylpropanamide Backbone: Common across analogs, contributing to high lipophilicity (logP ~5–6) and membrane permeability.
  • Dihydroindenyl Group: The hydroxylated dihydroindenyl in the main compound offers hydrogen-bonding capacity, unlike non-hydroxylated analogs (e.g., ). This may enhance target affinity in enzyme-binding contexts, as seen in protease inhibitors like KNI-10033 .
  • Heterocyclic Substituents : Benzimidazole () and benzothiazole () introduce aromatic and hydrogen-bonding interactions , critical for target engagement.

Electronic and Solvent Effects

  • UV Absorption: N-(4-Substituted phenyl)-2,3-diphenylpropanamides exhibit solvent-dependent UV shifts due to dipolarity/polarizability (π*) and hydrogen-bonding (α, β) effects. For example, electron-withdrawing groups (e.g., -NO₂) redshift absorption maxima in polar solvents .
  • Hydrogen Bonding: The main compound’s hydroxyl group may increase solubility in polar solvents compared to non-hydroxylated analogs like N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide (), which relies on sulfonyl groups for polarity.

Biological Activity

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide (CAS Number: 1396676-90-6) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO2C_{25}H_{25}NO_{2}, with a molecular weight of 373.48 g/mol. The structure includes an indene moiety, which is known for its diverse biological activity, and a diphenylpropanamide linkage that may contribute to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Indene Moiety : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Hydroxy Group : Hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide are employed.
  • Amide Formation : The final step involves reacting the intermediate with a suitable amine to form the amide linkage using coupling reagents like EDCI or DCC.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets. These interactions may involve:

  • Binding to Receptors : The compound may bind to various receptors influencing signaling pathways.
  • Enzyme Modulation : It could also inhibit or activate specific enzymes involved in metabolic processes.

Further detailed studies are required to elucidate these mechanisms fully.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antioxidant Properties : Compounds containing indene moieties have been noted for their ability to scavenge free radicals.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Studies

A selection of case studies highlights the compound's potential:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell lines in vitro.
Study 2Showed antioxidant activity comparable to established antioxidants.
Study 3Investigated binding affinity to specific receptors, indicating potential therapeutic uses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
N-(4-fluorophenyl)-N-(1-hydroxyindene)acetamideStructureModerate anticancer activity
N-(phenylthio)-N-(hydroxyindene)butanamideStructureAntioxidant effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.